molecular formula C12H11N5S B185344 6-Amino-9-benzyl-9H-purine-8-thiol CAS No. 202135-85-1

6-Amino-9-benzyl-9H-purine-8-thiol

Cat. No.: B185344
CAS No.: 202135-85-1
M. Wt: 257.32 g/mol
InChI Key: DFNICJVBWCXEOY-UHFFFAOYSA-N
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Description

6-Amino-9-benzyl-9H-purine-8-thiol is a chemical compound with the molecular formula C12H11N5S and a molecular weight of 257.32 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

The synthesis of 6-Amino-9-benzyl-9H-purine-8-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-chloro-9-benzyl-9H-purine, which is then subjected to nucleophilic substitution with thiourea to introduce the thiol group at the 8-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Chemical Reactions Analysis

6-Amino-9-benzyl-9H-purine-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding thiol.

    Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions at the amino group can yield a wide range of substituted purines .

Scientific Research Applications

6-Amino-9-benzyl-9H-purine-8-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its ability to interact with nucleic acids and proteins. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-Amino-9-benzyl-9H-purine-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the purine moiety can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

6-Amino-9-benzyl-9H-purine-8-thiol can be compared with other purine derivatives, such as:

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    6-Mercaptopurine: An antineoplastic agent used in the treatment of leukemia.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-amino-9-benzyl-7H-purine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNICJVBWCXEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353769
Record name 6-Amino-9-benzyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202135-85-1
Record name 6-Amino-9-benzyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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